7-Hydroxy-5-(trifluoromethyl)quinoline
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Overview
Description
5-(trifluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)quinolin-7-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the nucleophilic displacement of fluorine atoms, which can be achieved through cross-coupling reactions and synthesis using organometallic compounds . Additionally, green and sustainable synthetic methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, have been developed to produce quinoline derivatives .
Industrial Production Methods
Industrial production of 5-(trifluoromethyl)quinolin-7-ol may involve large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of eco-friendly and sustainable methods is also emphasized in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Electrophilic substitution: The quinoline ring can participate in electrophilic substitution reactions similar to benzene and pyridine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds . Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, such as 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
Scientific Research Applications
5-(trifluoromethyl)quinolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with cholesteryl ester transfer protein, influencing lipid metabolism and high-density lipoprotein remodeling .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar in structure but with a hydroxyl group at the 4-position.
7-(Trifluoromethyl)quinoline-4-thiol: Contains a thiol group at the 4-position.
Uniqueness
5-(trifluoromethyl)quinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-6(15)5-9-7(8)2-1-3-14-9/h1-5,15H |
InChI Key |
RQURKKKPHZPFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)O)C(F)(F)F |
Origin of Product |
United States |
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